molecular formula C20H34N8O3 B14003514 1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione CAS No. 69408-15-7

1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

Cat. No.: B14003514
CAS No.: 69408-15-7
M. Wt: 434.5 g/mol
InChI Key: MLYUKPLUSGDILV-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the piperazine groups through nucleophilic substitution reactions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases like sodium hydroxide or potassium carbonate to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups onto the piperazine rings .

Scientific Research Applications

1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Biochemistry: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is unique due to its specific combination of purine and piperazine structures, which confer distinct chemical and biological properties.

Properties

CAS No.

69408-15-7

Molecular Formula

C20H34N8O3

Molecular Weight

434.5 g/mol

IUPAC Name

1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

InChI

InChI=1S/C20H34N8O3/c1-22-5-9-26(10-6-22)13-15(29)14-28-18(30)16-17(25(4)20(28)31)21-19(24(16)3)27-11-7-23(2)8-12-27/h15,29H,5-14H2,1-4H3

InChI Key

MLYUKPLUSGDILV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(CN2C(=O)C3=C(N=C(N3C)N4CCN(CC4)C)N(C2=O)C)O

Origin of Product

United States

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